molecular formula C39H56N6O8 B1260033 Myxochromide S2

Myxochromide S2

Cat. No. B1260033
M. Wt: 736.9 g/mol
InChI Key: XDRGEWSCPMOTER-NDSCBTMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myxochromide S2 is a cyclodepsipeptide.

Scientific Research Applications

Structural and Biosynthetic Insights

  • Myxochromides as Secondary Metabolites : Myxochromides, including Myxochromide S2, are part of a family of cyclic depsipeptides with unsaturated polyketide side chains, originating from myxobacterial species like Myxococcus xanthus and Stigmatella aurantiaca. These compounds demonstrate a variety of structural complexities (Ohlendorf, Kehraus, & König, 2008).
  • Biosynthesis and Structural Elucidation : The biosynthetic gene locus for myxochromides S1–3 was identified, indicating an iterative bacterial type I polyketide synthase and module skipping in nonribosomal peptide biosynthesis. This reveals insights into the complex biosynthetic pathways of myxochromides (Wenzel et al., 2005).

Production and Genetic Engineering

  • Heterologous Expression for Production : The expression of the myxochromide biosynthetic pathway in alternative hosts like Corallococcus macrosporus GT-2 has been investigated, enabling higher production rates and showcasing the potential for genetic engineering in secondary metabolite production (Perlova et al., 2009).
  • Genomic Exploration and Diversity : Genomic analysis of 122 myxobacterial genomes suggested significant diversity in myxochromide lipopeptides, underlining the evolutionary diversification of myxochromide megasynthetases and highlighting the potential for discovering novel compounds (Burgard et al., 2017).

Application in Biotechnological Processes

  • Metabolic Physiology in Drug Development : Studies on Pseudomonas putida as a production host for myxochromide S2 have provided insights into optimizing production through metabolic engineering, revealing the importance of specific amino acids and building blocks in the biosynthesis process (Stephan et al., 2006).
  • Recombinogenic Cloning and Secondary Metabolite Analysis : Research has demonstrated the feasibility of using recombiogenic cloning in Escherichia coli combined with the utility of pseudomonads as hosts for analyzing and mutagenizing secondary metabolite pathways, including myxochromide S2. This approach opens new doors for detailed pathway analysis and drug development (Wenzel et al., 2005).

properties

Product Name

Myxochromide S2

Molecular Formula

C39H56N6O8

Molecular Weight

736.9 g/mol

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E)-N-[(3S,6S,9S,12S,15S,16R)-3-(3-amino-3-oxopropyl)-6,9,16-trimethyl-12-(2-methylpropyl)-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]-N-methylheptadeca-2,4,6,8,10,12,14-heptaenamide

InChI

InChI=1S/C39H56N6O8/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-33(47)45(7)34-29(6)53-39(52)30(23-24-32(40)46)43-36(49)28(5)41-35(48)27(4)42-37(50)31(25-26(2)3)44-38(34)51/h9-22,26-31,34H,8,23-25H2,1-7H3,(H2,40,46)(H,41,48)(H,42,50)(H,43,49)(H,44,51)/b10-9+,12-11+,14-13+,16-15+,18-17+,20-19+,22-21+/t27-,28-,29+,30-,31-,34-/m0/s1

InChI Key

XDRGEWSCPMOTER-NDSCBTMZSA-N

Isomeric SMILES

CC/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)N(C)[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC(C)C)C)C)CCC(=O)N)C

Canonical SMILES

CCC=CC=CC=CC=CC=CC=CC=CC(=O)N(C)C1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC(C)C)C)C)CCC(=O)N)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Myxochromide S2
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Myxochromide S2
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Myxochromide S2
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Myxochromide S2
Reactant of Route 5
Myxochromide S2
Reactant of Route 6
Myxochromide S2

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